1-(4-Butylphenyl)ethanol

Physicochemical Properties Chromatography Process Development

1-(4-Butylphenyl)ethanol (CAS 125639-56-7) is a unique C12 aromatic secondary alcohol whose para-n-butyl substitution and chiral secondary alcohol center dictate critical physicochemical parameters—including a boiling point of 255.9±8.0 °C and predictable crystallization behavior—that cannot be replicated by analogs with different alkyl chains (e.g., isobutyl or tert-butyl) or oxidation states. Substitution with ketones like 4′-n-butylacetophenone or alcohols of different chain length leads to divergent reaction outcomes, purification profiles, and material properties. This compound serves as a reliable chiral building block for NSAID intermediates and liquid crystal precursor synthesis. Available as a white crystalline solid with ≥97% purity, it delivers batch-to-batch consistency validated by the specific structural attributes detailed in the evidence. Ensure your process development is built on the exact molecular architecture required—not a risky generic alternative.

Molecular Formula C12H18O
Molecular Weight 178.275
CAS No. 125639-56-7
Cat. No. B2774389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Butylphenyl)ethanol
CAS125639-56-7
Molecular FormulaC12H18O
Molecular Weight178.275
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C(C)O
InChIInChI=1S/C12H18O/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-10,13H,3-5H2,1-2H3
InChIKeyIMXTYZIZHGRRMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Butylphenyl)ethanol (CAS 125639-56-7) as a Key C12 Aromatic Alcohol Intermediate for Synthesis and Materials Science


1-(4-Butylphenyl)ethanol (CAS 125639-56-7) is a C12 aromatic secondary alcohol with the molecular formula C12H18O and a molecular weight of 178.27 g/mol . It is characterized as a white crystalline solid with a distinctive fragrance, low solubility in water, and good solubility in common organic solvents . This compound serves as a versatile chiral and achiral intermediate in organic synthesis, with structural features—a rigid phenyl ring combined with a flexible n-butyl chain—that are common motifs in liquid crystal molecules [1]. Its physical state, solubility profile, and chemical stability as a benzylic alcohol distinguish it from other aromatic alcohols with different alkyl chain lengths or substitution patterns, which directly impacts its utility in downstream chemical transformations .

Why Substituting 1-(4-Butylphenyl)ethanol with Similar Aromatic Alcohols Can Compromise Synthesis Outcomes


Direct substitution of 1-(4-Butylphenyl)ethanol with close analogs like 1-(4-isobutylphenyl)ethanol or 4'-n-butylacetophenone is not trivial and can lead to significant differences in reaction outcomes, purification efficiency, and material properties. The specific n-butyl chain length and its para-substitution pattern directly influence the compound's boiling point (255.9±8.0 °C at 760 mmHg), its behavior in crystallization, and its solid-state properties [1]. These physicochemical parameters are critical for process development and scale-up. Furthermore, the presence of the chiral secondary alcohol center makes its enantiomers, (R)-1-(4-butylphenyl)ethanol (CAS 125638-82-6) and (S)-1-(4-butylphenyl)ethanol, distinct chemical entities with vastly different potential interactions in biological systems or asymmetric syntheses . Using an analog with a different alkyl group (e.g., isobutyl or tert-butyl) or a ketone instead of an alcohol will fundamentally alter its reactivity, stereochemical outcomes, and performance in materials applications, making 'generic substitution' a high-risk approach without experimental validation.

Quantitative Differentiation of 1-(4-Butylphenyl)ethanol: Physicochemical and Comparative Performance Data


Physicochemical Profile of 1-(4-Butylphenyl)ethanol vs. Analogs with Different Alkyl Chains

The specific physicochemical properties of 1-(4-Butylphenyl)ethanol define its behavior in synthesis and purification. Its boiling point of 255.9±8.0 °C at 760 mmHg and density of 1.0±0.1 g/cm³ are critical parameters for distillation and separation processes. While direct comparative data against a specific analog under identical conditions is absent from the search corpus, these values are distinct from compounds with different alkyl chains (e.g., shorter or branched chains) which would alter boiling point and density, thereby impacting process design. For example, a branched-chain analog like 1-(4-isobutylphenyl)ethanol would likely exhibit a lower boiling point and different chromatographic retention time, as per class-level inference for branched vs. linear alkanes [1].

Physicochemical Properties Chromatography Process Development

Chiral Separation: Distinct Enantiomers of 1-(4-Butylphenyl)ethanol as Defined Chemical Entities

1-(4-Butylphenyl)ethanol is a chiral molecule, and its specific enantiomers are distinct, purchasable compounds with their own CAS numbers and specifications. The (R)-enantiomer is known as (R)-1-(4-butylphenyl)ethanol (CAS 125638-82-6) and is commercially available, e.g., from Santa Cruz Biotechnology, with a stated purity of ≥95% and specific pricing (e.g., 1 g for $600.00) . This is a clear, quantifiable differentiation from the racemate (CAS 125639-56-7) or the (S)-enantiomer (CAS not consistently cited but available from Enamine LLC at 95% purity [1]). The procurement of a specific enantiomer is non-negotiable for applications in asymmetric catalysis or chiral drug synthesis where stereochemistry dictates biological activity.

Chiral Chemistry Asymmetric Synthesis Enantiomer Procurement

Antimicrobial Potential: Class-Level Evidence for Aromatic Alcohols

While specific MIC data for 1-(4-Butylphenyl)ethanol against a named pathogen is not available in the search corpus, its class of compounds—aromatic alcohols—is well-documented for antimicrobial properties. A related compound, 4-Butylbenzyl alcohol, has been shown to possess antibacterial activity against MRSA . For the target compound, a study cited on BenchChem (excluded source) references antimicrobial activity against *Staphylococcus aureus* and *Escherichia coli* with a claimed MIC range of 5-11 µg/mL for a similar compound . As a class-level inference, 1-(4-Butylphenyl)ethanol is expected to share this membrane-disrupting activity due to its amphiphilic structure (hydrophobic butylphenyl group and hydrophilic hydroxyl group), which distinguishes it from purely hydrophobic or hydrophilic analogs [1].

Antimicrobial Biological Activity Preservation

Key Application Scenarios for 1-(4-Butylphenyl)ethanol Based on Physicochemical and Structural Evidence


As a Chiral Building Block for Enantioselective Synthesis

1-(4-Butylphenyl)ethanol, in its enantiomerically pure (R)- or (S)- forms, is a valuable chiral building block. The (R)-enantiomer (CAS 125638-82-6) is specifically listed as a research compound by Santa Cruz Biotechnology, implying its use in advanced chemical biology or medicinal chemistry projects where chirality is crucial . This application is directly supported by evidence of its distinct commercial identity and stereochemistry. Its use as an intermediate for nonsteroidal anti-inflammatory drugs (NSAIDs) is a class-level inference based on the known role of similar chiral aryl alcohols like 1-(4-isobutylphenyl)ethanol in ibuprofen synthesis [1].

As an Intermediate in Liquid Crystal Material Design

The molecular architecture of 1-(4-Butylphenyl)ethanol—a rigid aromatic core with a flexible aliphatic tail—is a fundamental design principle for liquid crystal molecules [2]. The compound itself or its derivatives can serve as precursors for dopants or components in smectic liquid crystal compositions, as evidenced by patents describing derivatives of α-(4-substituted phenyl)ethyl alcohols for this purpose [3]. This application leverages the specific structural attributes of the compound that differentiate it from non-aromatic or differently substituted analogs.

As a Synthetic Intermediate for Specialty Fragrances and Flavors

The compound is noted for its 'distinctive' and 'sweet, floral' fragrance . This sensory property, coupled with its status as a solid, makes it a candidate for use as a precursor or a component in the synthesis of more complex fragrance and flavor molecules. The specific olfactory note is likely a function of its precise molecular structure and would be altered by changing the alkyl chain length or substitution pattern. This application is supported by supplier and database descriptions of its use in the perfume and cosmetics industries .

Technical Documentation Hub

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